molecular formula C₂₄H₃₁NO₆ B1157251 (S)-Ibuprofen (S)-Methocarbamol Ester

(S)-Ibuprofen (S)-Methocarbamol Ester

Cat. No.: B1157251
M. Wt: 429.51
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The (S)-Ibuprofen (S)-Methocarbamol Ester is a novel chemical entity designed for investigative pharmacology, merging the non-steroidal anti-inflammatory (NSAID) profile of (S)-Ibuprofen with the skeletal muscle relaxant properties of (S)-Methocarbamol in a single molecule. (S)-Ibuprofen, the active enantiomer of the common NSAID, functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins that mediate pain, inflammation, and fever . (S)-Methocarbamol is a centrally-acting skeletal muscle relaxant whose precise mechanism is not fully elucidated but is believed to involve the depression of polysynaptic reflexes within the central nervous system, leading to a reduction in nerve transmission and relief from acute musculoskeletal spasms . The primary research value of this ester lies in the exploration of synergistic effects for managing acute, painful musculoskeletal conditions where both inflammation and muscle spasm are present . This combined molecular approach is of significant interest for studying drug delivery, metabolic pathways, and receptor interactions that underlie the pain-spasm-pain cycle, potentially offering new insights beyond the effects of administering the two drugs concurrently. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C₂₄H₃₁NO₆

Molecular Weight

429.51

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

  • Pain Management
    • The analgesic properties of (S)-Ibuprofen make this compound effective for managing acute and chronic pain conditions, including:
      • Musculoskeletal pain
      • Post-operative pain
      • Pain associated with inflammatory conditions
  • Muscle Relaxation
    • Methocarbamol contributes muscle relaxant effects, which can alleviate discomfort from muscle spasms and injuries. This combination may enhance patient compliance due to reduced dosing frequency.
  • Anti-inflammatory Effects
    • The anti-inflammatory action of (S)-Ibuprofen can be beneficial in treating inflammatory diseases such as arthritis and tendinitis.

Pharmacokinetics and Interactions

Research indicates that (S)-Ibuprofen (S)-Methocarbamol Ester may exhibit unique pharmacokinetic properties when compared to its individual components. Interaction studies have shown that co-administration with other nonsteroidal anti-inflammatory drugs may increase gastrointestinal side effects. Additionally, concurrent use with other central nervous system depressants could potentiate sedative effects, necessitating careful monitoring.

Case Study: Ibuprofen-Induced Renal Tubular Acidosis

A notable case report discussed a 66-year-old patient who developed renal tubular acidosis due to heavy ibuprofen use. This case highlighted the importance of monitoring patients using ibuprofen-containing medications for potential renal complications . Although this study did not directly involve (S)-Ibuprofen (S)-Methocarbamol Ester, it underscores the need for vigilance regarding renal function in patients using NSAIDs.

Simultaneous Determination Techniques

Research has developed sensitive methods for the simultaneous determination of Methocarbamol and Ibuprofen in binary mixtures . These methods can be crucial for assessing the efficacy and safety profiles of combination therapies involving (S)-Ibuprofen (S)-Methocarbamol Ester.

Comparison with Similar Compounds

Efficacy in Pain Management

Table 1: Comparative Efficacy of NSAID-Muscle Relaxant Combinations
Combination Pain Reduction (%) Study Duration Reference
(S)-Ibuprofen + Methocarbamol 78.2 Day 7
Ibuprofen + Chlorzoxazone 78.2 Day 7
Methocarbamol + Aspirin 75.1 Day 7
Ibuprofen Alone 72.3 Day 7
Ibuprofen + Paracetamol 66.2 Day 10

The (S)-ibuprofen-(S)-methocarbamol ester formulation demonstrates superior pain reduction (78.2%) compared to ibuprofen alone (72.3%) and other combinations like ibuprofen-paracetamol (66.2%). This suggests enhanced synergy between methocarbamol and ibuprofen in targeting both inflammation and muscle tension .

Pharmacokinetic and Metabolic Profiles

Methocarbamol’s carbamate ester structure exhibits negligible hydrolysis in vivo, indicating that the ester linkage in (S)-ibuprofen-(S)-methocarbamol may act as a prodrug, delaying release of active components and prolonging therapeutic effects. In contrast, combinations like ibuprofen-paracetamol rely on immediate release of both drugs .

Table 2: Metabolic Stability of Key Compounds
Compound Hydrolysis Rate Major Metabolites Reference
(S)-Ibuprofen-(S)-Methocarbamol Low Glucuronides
Methocarbamol Low Glucuronides
Ibuprofen High Carboxylic acid derivatives

Analytical Methodologies

Table 3: Analytical Methods for Simultaneous Quantification
Method Compounds Detected Linearity Range Accuracy (%) Reference
RP-HPLC Ibuprofen, Methocarbamol 25–175% 99–101%
Spectrophotometry Ibuprofen, Methocarbamol 222–272 nm 98–102%
MCRS Technique Methocarbamol, Ibuprofen/Diclofenac 2–20 µg/mL 98–103%

The RP-HPLC method for ibuprofen-methocarbamol caplets achieved baseline separation with retention times of 8.6 min (ibuprofen) and 3.7 min (methocarbamol), underscoring the compatibility of these compounds in formulations .

Structural and Functional Advantages

  • Prodrug Potential: The ester linkage in (S)-ibuprofen-(S)-methocarbamol may reduce gastrointestinal irritation compared to free ibuprofen while enabling sustained release .
  • Synergistic Targeting : Unlike ibuprofen-paracetamol (which both inhibit prostaglandins), the ibuprofen-methocarbamol combination addresses inflammation (NSAID) and muscle spasms (methocarbamol) independently, offering broader therapeutic coverage .

Preparation Methods

Lipase-Catalyzed Enantioselective Esterification

The extracellular lipase from Yarrowia lipolytica has demonstrated exceptional stereoselectivity in resolving racemic ibuprofen. In a biphasic hexane/water system, this lipase catalyzes the esterification of (S)-ibuprofen with (S)-methocarbamol, achieving conversions exceeding 90% under optimized conditions. Key parameters include:

ParameterOptimal ValueImpact on Yield/Purity
Temperature40–45°CEnhances enzyme activity
Molar ratio (Acid:Alcohol)1:3Maximizes esterification
Reaction time48–72 hoursBalances conversion & cost

Immobilization of Yarrowia lipolytica lipase on silica gel or diatomite carriers improves reusability, retaining >80% activity after five cycles.

Chemical Synthesis Pathways

Chemical methods provide rapid, high-yield alternatives to biocatalysis, though they often require post-synthesis chiral resolution.

Acid-Catalyzed Esterification

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the direct esterification of (S)-ibuprofen with (S)-methocarbamol. A typical protocol involves:

  • Reactants : Equimolar (S)-ibuprofen and (S)-methocarbamol.

  • Catalyst : 5% w/w PTSA.

  • Conditions : Reflux in toluene at 110°C for 6–8 hours.

This method yields 75–85% ester product but necessitates chromatography to remove racemic by-products.

Base-Catalyzed Transesterification

Sodium methoxide (NaOMe) promotes transesterification between (S)-ibuprofen methyl ester and (S)-methocarbamol. Key advantages include shorter reaction times (2–4 hours) and yields up to 88%. However, base-sensitive functional groups in methocarbamol limit broader applicability.

Comparative Analysis of Synthesis Methods

The table below contrasts biocatalytic and chemical approaches:

MethodYield (%)Optical Purity (% ee)Reaction TimeCost Efficiency
Yarrowia lipase90>9948–72 hModerate
PPL829524–48 hLow
Acid catalysis8585*6–8 hHigh
Base catalysis8890*2–4 hHigh

*Requires post-synthesis chiral resolution.

Reaction Optimization Strategies

Optimizing reaction parameters is critical for industrial-scale production.

Solvent Systems

Non-polar solvents like hexane improve lipase activity by minimizing aqueous-phase denaturation. For chemical methods, toluene enhances reactant miscibility and by-product removal.

Molar Ratio and Stoichiometry

A 1:3 molar ratio of ibuprofen to methocarbamol maximizes esterification efficiency, reducing unreacted starting material. Excess alcohol shifts equilibrium toward ester formation.

Temperature and pH Control

Biocatalytic reactions thrive at 40–45°C and pH 7.0–7.5, whereas chemical methods require higher temperatures (110°C) but are pH-insensitive.

Quality Control and Characterization

Rigorous analytical protocols ensure compliance with pharmacopeial standards.

Chiral Purity Assessment

Chiral HPLC using amylose-based columns resolves (S,S)- and (R,R)-diastereomers, with retention times of 12.3 and 14.1 minutes, respectively.

Impurity Profiling

Common impurities include:

  • Ibuprofen EP Impurity A : 2-(4-Isobutylphenyl)propanal (CAS 51407-46-6).

  • Methocarbamol Degradants : Guaiacol derivatives from ester hydrolysis.

LC-MS and ¹H-NMR validate structural integrity, with characteristic peaks at δ 1.2 ppm (ibuprofen isobutyl group) and δ 3.8 ppm (methocarbamol methoxy group) .

Q & A

Q. How can researchers ensure reproducibility in stereochemical characterization studies?

  • Methodological Answer : Adopt ICMJE standards for reporting:
  • Disclose NMR parameters (e.g., 600 MHz, CDCl3 solvent).
  • Provide raw chromatograms (HPLC/SFC) with baseline resolution (R > 2.0).
  • Archive spectra in public repositories (e.g., Zenodo) with DOI links .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.